Formparanate
Overview
Description
Formparanate is a chemical compound with the molecular formula C12H17N3O2. It is classified as a carbamate pesticide, which means it is derived from carbamic acid and functions similarly to organophosphate insecticides. This compound is known for its use in agricultural settings to control insect populations. It is a cholinesterase inhibitor, which disrupts the nervous system of insects, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formparanate can be synthesized through a series of chemical reactions involving the formation of carbamate esters. The typical synthetic route involves the reaction of dimethylamine with methyl isocyanate to form dimethylcarbamate. This intermediate is then reacted with 4-dimethylaminomethylideneamino-3-methylphenol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions of temperature and pressure. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Formparanate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethylamine and methylcarbamic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used
Major Products Formed:
Hydrolysis: Dimethylamine and methylcarbamic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Formparanate has several applications in scientific research:
Insecticide Studies: It is used as a reference compound in studies investigating the persistence and degradation pathways of insecticides in the environment.
Insecticide Resistance Research: Researchers study the resistance mechanisms developed by insects against this compound to understand how resistance to insecticides evolves.
Mode of Action Studies: this compound is used to investigate the specific pathways targeted by insecticides, aiding in the development of more targeted and environmentally friendly pest control methods.
Drug Development: Its unique properties make it a candidate for various applications, including drug development.
Mechanism of Action
Formparanate exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase. This inhibition occurs through the formation of unstable complexes with the enzyme’s active sites, leading to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nervous system, ultimately causing paralysis and death in insects .
Comparison with Similar Compounds
Carbaryl: Another carbamate pesticide with a broad spectrum of activity.
Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.
Formparanate’s unique structure and mode of action make it a valuable tool in both agricultural and scientific research settings.
Properties
IUPAC Name |
[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4/h5-8H,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUJHYOBSHUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Record name | FORMPARANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35452-92-7 (mono-hydrochloride) | |
Record name | Formparanate [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041992 | |
Record name | Formparanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Formparanate appears as a solid. (EPA, 1998), Solid; [CAMEO] | |
Record name | FORMPARANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Formparanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5374 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Carbamate insecticides & pesticides, including ... formparanate ... are cholinesterase inhibitors, differing from the organophosphorus insecticides in that the inhibition they produce is generally less intense & more rapidly reversible. | |
Record name | FORMPARANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6448 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
17702-57-7 | |
Record name | FORMPARANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Formparanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17702-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formparanate [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017702577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formparanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMPARANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76S03Y009F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FORMPARANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6448 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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